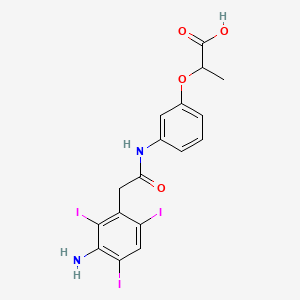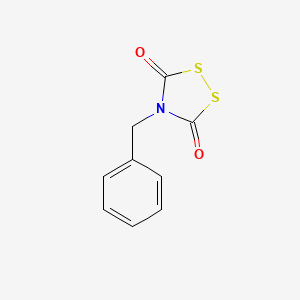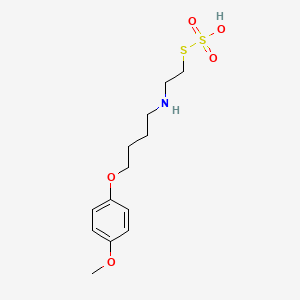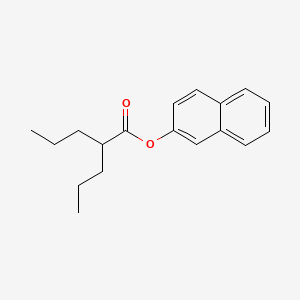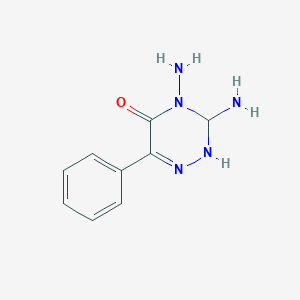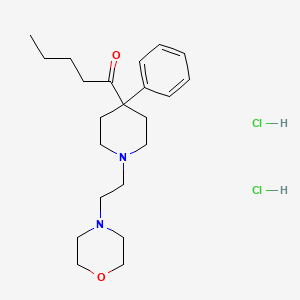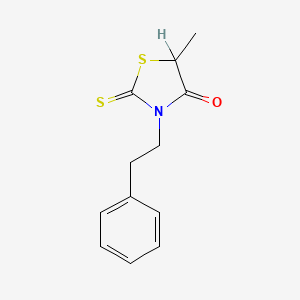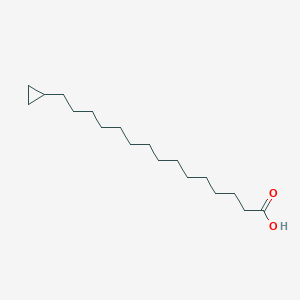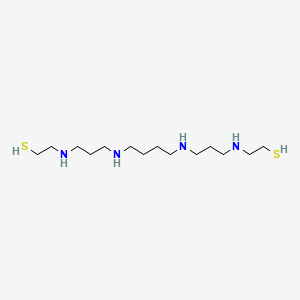
3,7,12,16-Tetraazaoctadecane-1,18-dithiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,7,12,16-Tetraazaoctadecane-1,18-dithiol is an organic compound with the molecular formula C14H34N4S2. It contains 54 atoms, including 34 hydrogen atoms, 14 carbon atoms, 4 nitrogen atoms, and 2 sulfur atoms . The compound features 19 non-hydrogen bonds, 17 rotatable bonds, 4 secondary amine groups, and 2 thiol groups .
準備方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for 3,7,12,16-Tetraazaoctadecane-1,18-dithiol would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as distillation, crystallization, or chromatography.
化学反応の分析
Types of Reactions
3,7,12,16-Tetraazaoctadecane-1,18-dithiol can undergo various types of chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form simpler amine and thiol derivatives.
Substitution: The amine and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Formation of simpler amine and thiol derivatives.
Substitution: Formation of substituted amine and thiol compounds.
科学的研究の応用
3,7,12,16-Tetraazaoctadecane-1,18-dithiol has various applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological systems due to its ability to form stable complexes with metal ions.
Medicine: Investigated for its potential therapeutic properties, including its ability to chelate metal ions and its use in drug delivery systems.
Industry: Used in the development of materials with specific properties, such as corrosion inhibitors and catalysts.
作用機序
The mechanism of action of 3,7,12,16-Tetraazaoctadecane-1,18-dithiol involves its ability to interact with metal ions and other molecules through its amine and thiol groups. These interactions can lead to the formation of stable complexes, which can influence various molecular targets and pathways. The compound’s ability to chelate metal ions makes it useful in applications such as metal ion sequestration and catalysis.
類似化合物との比較
Similar Compounds
Ethylenediamine: Contains two amine groups and is used as a chelating agent.
Cysteamine: Contains a thiol group and is used in medical applications.
Diethylenetriamine: Contains three amine groups and is used in coordination chemistry.
Uniqueness
3,7,12,16-Tetraazaoctadecane-1,18-dithiol is unique due to its combination of multiple amine and thiol groups, which allows it to form stable complexes with metal ions and participate in a variety of chemical reactions. This makes it a versatile compound with applications in multiple fields, including chemistry, biology, medicine, and industry.
特性
CAS番号 |
23601-19-6 |
|---|---|
分子式 |
C14H34N4S2 |
分子量 |
322.6 g/mol |
IUPAC名 |
2-[3-[4-[3-(2-sulfanylethylamino)propylamino]butylamino]propylamino]ethanethiol |
InChI |
InChI=1S/C14H34N4S2/c19-13-11-17-9-3-7-15-5-1-2-6-16-8-4-10-18-12-14-20/h15-20H,1-14H2 |
InChIキー |
QKGFZEKKWLUNNY-UHFFFAOYSA-N |
正規SMILES |
C(CCNCCCNCCS)CNCCCNCCS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


